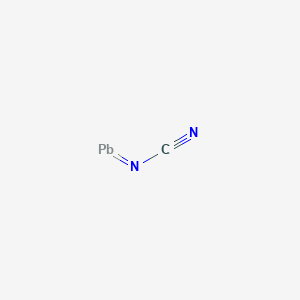
Bleicyanamid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Bleicyanamid can be synthesized through several methods. One common synthetic route involves the reaction of lead nitrate with calcium cyanamide under controlled conditions. The reaction typically occurs in an aqueous medium and requires precise temperature and pH control to ensure the formation of pure this compound . Industrial production methods often involve large-scale reactors where the reactants are continuously fed, and the product is isolated through filtration and drying processes .
化学反应分析
Bleicyanamid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. For instance, in the presence of a strong acid, this compound can decompose to form lead salts and hydrogen cyanide . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include lead oxides and cyanide derivatives .
科学研究应用
Bleicyanamid has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other lead-containing compounds and as a reagent in various organic transformations . In biology and medicine, this compound has been studied for its potential use in anticancer therapies due to its ability to interfere with cellular processes . Industrially, it is used as a pigment in paints and coatings, providing corrosion resistance and enhancing the durability of the materials .
作用机制
The mechanism of action of Bleicyanamid involves its interaction with cellular components, leading to the disruption of normal cellular functions. It primarily targets enzymes and proteins involved in metabolic pathways, inhibiting their activity and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and conditions, but they often involve the inhibition of key enzymes in the cell .
相似化合物的比较
Bleicyanamid can be compared with other cyanamide derivatives, such as calcium cyanamide and sodium cyanamide. While all these compounds share the cyanamide functional group, this compound is unique due to the presence of lead, which imparts specific properties such as enhanced stability and corrosion resistance . Calcium cyanamide, for example, is primarily used as a fertilizer and soil conditioner, while sodium cyanamide is used in the synthesis of pharmaceuticals and other organic compounds .
Similar Compounds
- Calcium cyanamide (CaCN2)
- Sodium cyanamide (NaCN2)
- Potassium cyanamide (KCN2)
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different metal cations present .
属性
分子式 |
CN2Pb |
|---|---|
分子量 |
247 g/mol |
IUPAC 名称 |
cyanoiminolead |
InChI |
InChI=1S/CN2.Pb/c2-1-3; |
InChI 键 |
FIAFZPVSYUTSTM-UHFFFAOYSA-N |
规范 SMILES |
C(#N)N=[Pb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















